3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
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Overview
Description
3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is a compound that features a pyrazole ring substituted with a difluoromethyl group and an amine group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propan-1-amine typically involves the difluoromethylation of a pyrazole precursor. One common method involves the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . The reaction conditions often include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes using cost-effective and efficient reagents. The use of non-ozone depleting difluorocarbene reagents has been reported to streamline the production process, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in the synthesis of fungicides and shares the difluoromethyl-pyrazole core structure.
3-(Difluoromethyl)-1-methylpyrazoline: Known for its fungicidal activity, this compound also features a difluoromethyl group attached to a pyrazole ring.
Uniqueness
3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is unique due to the presence of the amine group attached to the propyl chain, which can impart different chemical and biological properties compared to other difluoromethylated pyrazoles. This structural variation can lead to distinct reactivity and interaction profiles with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-[3-(difluoromethyl)pyrazol-1-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3/c8-7(9)6-2-5-12(11-6)4-1-3-10/h2,5,7H,1,3-4,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYIHNUBNOOFQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)F)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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